molecular formula C19H11Cl3N6 B12217223 7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12217223
M. Wt: 429.7 g/mol
InChI Key: KRWISBLJBSBQGJ-UHFFFAOYSA-N
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Description

“7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” typically involves multi-step organic reactions. The starting materials are usually substituted phenyl compounds, which undergo various reactions such as nitration, reduction, and cyclization to form the desired product. Common reagents include chlorinating agents, reducing agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, “7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its efficacy, safety, and mechanism of action are studied in preclinical and clinical trials.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of “7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate biological pathways by binding to these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with different substituents. Examples include:

  • “7-(2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine”
  • “7-(5-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine”

Uniqueness

The uniqueness of “7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” lies in its specific substituents, which can influence its biological activity and chemical reactivity. These unique features make it a valuable compound for research and development.

Properties

Molecular Formula

C19H11Cl3N6

Molecular Weight

429.7 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-4-(3,4-dichlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H11Cl3N6/c1-10-2-4-12(20)7-16(10)28-18-13(8-24-28)19-25-17(26-27(19)9-23-18)11-3-5-14(21)15(22)6-11/h2-9H,1H3

InChI Key

KRWISBLJBSBQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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